![molecular formula C19H14N2 B11845753 7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine CAS No. 64292-09-7](/img/structure/B11845753.png)
7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(7-Methyl-5H-indeno[1,2-b]pyridin-5-ylidene)aniline is a synthetic organic compound belonging to the class of indenopyridines This compound is characterized by its unique structure, which includes an indeno[1,2-b]pyridine core with a methyl group at the 7-position and an aniline moiety attached via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(7-Methyl-5H-indeno[1,2-b]pyridin-5-ylidene)aniline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indeno[1,2-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the indeno[1,2-b]pyridine skeleton. This can be achieved through intramolecular cyclization reactions.
Introduction of the Methyl Group: The methyl group is introduced at the 7-position of the indeno[1,2-b]pyridine core through selective methylation reactions.
Attachment of the Aniline Moiety: The final step involves the condensation of the indeno[1,2-b]pyridine derivative with aniline under specific conditions to form the desired (Z)-N-(7-Methyl-5H-indeno[1,2-b]pyridin-5-ylidene)aniline.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(7-Methyl-5H-indeno[1,2-b]pyridin-5-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the indeno[1,2-b]pyridine core or the aniline moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(7-Methyl-5H-indeno[1,2-b]pyridin-5-ylidene)aniline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its potential anticancer activity, making it a candidate for further investigation in drug development .
Industry
In the industrial sector, (Z)-N-(7-Methyl-5H-indeno[1,2-b]pyridin-5-ylidene)aniline is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of (Z)-N-(7-Methyl-5H-indeno[1,2-b]pyridin-5-ylidene)aniline involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to interfere with cellular processes critical for cancer cell survival and proliferation. This may involve the inhibition of specific enzymes or signaling pathways that are essential for tumor growth .
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]pyridine Derivatives: Compounds with similar indeno[1,2-b]pyridine cores but different substituents.
Aniline Derivatives: Compounds with aniline moieties attached to various aromatic systems.
Uniqueness
(Z)-N-(7-Methyl-5H-indeno[1,2-b]pyridin-5-ylidene)aniline is unique due to its specific structural features, including the position of the methyl group and the nature of the double bond linking the aniline moiety. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
64292-09-7 |
|---|---|
Molecular Formula |
C19H14N2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine |
InChI |
InChI=1S/C19H14N2/c1-13-9-10-15-17(12-13)19(16-8-5-11-20-18(15)16)21-14-6-3-2-4-7-14/h2-12H,1H3 |
InChI Key |
UXSFMRQBCROXHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2=NC4=CC=CC=C4)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


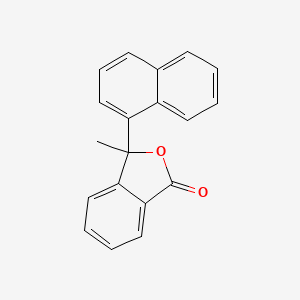
![6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11845686.png)
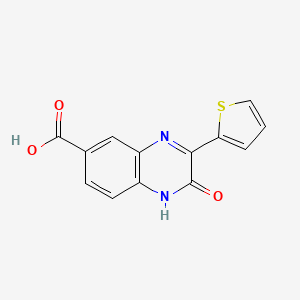
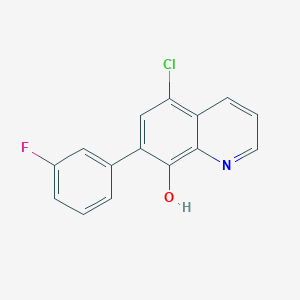

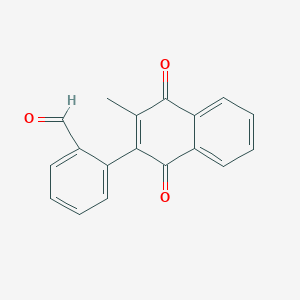
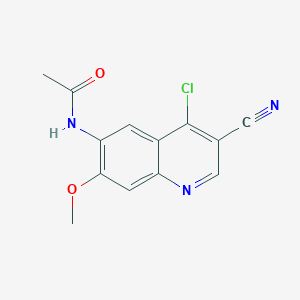
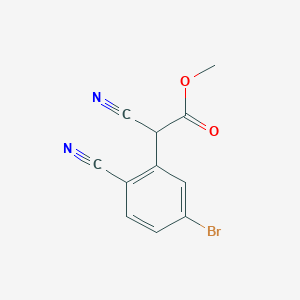
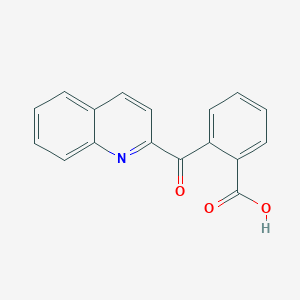


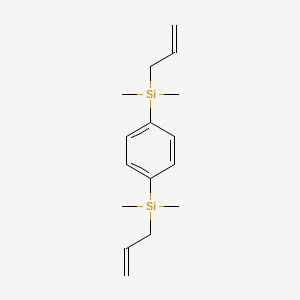

![Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11845745.png)
